4-(2,3-Epoxypropoxy-d5)carbazole
Description
Properties
Molecular Formula |
C₁₅H₈D₅NO₂ |
|---|---|
Molecular Weight |
244.3 |
Synonyms |
4-Oxiranylmethoxy-d5-9H-carbazole; 4-(Oxiranylmethoxy-d5)-9H-carbazole |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,3 Epoxypropoxy D5 Carbazole
Strategic Approaches to Carbazole (B46965) Precursor Synthesis
The foundational step in the synthesis of 4-(2,3-epoxypropoxy-d5)carbazole is the construction of the non-deuterated precursor, 4-(2,3-epoxypropoxy)carbazole (B193025). This is typically achieved through the nucleophilic substitution reaction between 4-hydroxycarbazole (B19958) and an epoxide-containing reagent.
Functionalization of the Carbazole Core
The synthesis of the carbazole precursor, 4-(2,3-epoxypropoxy)carbazole, is most commonly achieved by reacting 4-hydroxycarbazole with epichlorohydrin (B41342) in the presence of a base. google.comgoogle.com This reaction proceeds via a nucleophilic attack of the hydroxyl group of 4-hydroxycarbazole on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxypropoxy group. The choice of base and solvent can influence the reaction's efficiency and yield. Common bases include sodium hydroxide, while solvents like isopropyl alcohol are often employed. google.com This method provides a direct route to functionalize the carbazole core at the 4-position with the reactive epoxypropoxy side chain.
The carbazole scaffold itself is a significant heterocyclic aromatic compound with wide applications in pharmaceuticals and material science. youtube.com Various synthetic methods have been developed for the construction of the carbazole nucleus itself, often involving tandem cyclization reactions. youtube.com
Derivatization at Specific Positions of the Carbazole Moiety
While the synthesis of 4-(2,3-epoxypropoxy)carbazole focuses on derivatization at the 4-position, the carbazole ring can be functionalized at various other positions. For instance, electrophilic substitution reactions can introduce substituents at the 3, 6, and 8 positions. The nitrogen atom of the carbazole can also be a site for derivatization. These modifications can be used to synthesize a wide range of carbazole derivatives with diverse properties.
Incorporation of Deuterium (B1214612) into the Epoxypropoxy Moiety
The introduction of deuterium into the epoxypropoxy group of this compound is a critical step. The most direct and efficient method involves the use of a deuterated starting material, specifically epichlorohydrin-d5 (B137625).
A key strategy for the synthesis of this compound is the use of commercially available deuterated epichlorohydrin (epichlorohydrin-d2, -d4, or -d5). polymersource.ca By employing epichlorohydrin-d5 in the reaction with 4-hydroxycarbazole, the deuterium atoms are directly incorporated into the epoxypropoxy side chain from the outset. This approach avoids the complexities and potential lack of selectivity associated with attempting to deuterate the final molecule. The reaction mechanism is analogous to the synthesis of the non-deuterated compound, involving nucleophilic substitution and subsequent ring closure.
Deuteration via Hydrogen-Deuterium Exchange Reactions
While the use of deuterated starting materials is the most straightforward approach, hydrogen-deuterium exchange (H-D exchange) reactions represent an alternative strategy for introducing deuterium into organic molecules. These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst.
Various catalytic systems have been developed for H-D exchange reactions. A notable example is the use of palladium on carbon (Pd/C) in combination with aluminum and deuterium oxide (D₂O). digitellinc.comchemistrysteps.comnih.gov In this system, D₂ gas is generated in situ from the reaction of aluminum with D₂O, and the Pd/C catalyst facilitates the exchange of hydrogen atoms with deuterium on the substrate. digitellinc.comchemistrysteps.comnih.gov This method has been shown to be effective for the deuteration of a range of organic compounds, including those with functional groups like amines and alcohols. paint.org Other catalytic systems for H-D exchange include iridium-based catalysts, which have been used for the deuteration of N-heterocycles.
Achieving site-selective deuteration, where specific hydrogen atoms in a molecule are replaced by deuterium, is a significant challenge in synthetic chemistry. For carbazole derivatives, methods have been developed for the site-selective deuteration of the carbazole ring. For example, iridium/silver-catalyzed H/D exchange using a directing group can achieve selective deuteration at the C1 and C8 positions of the carbazole core. This strategy relies on the directing group to guide the catalyst to specific C-H bonds.
While these site-selective methods have been primarily demonstrated for the carbazole ring, the principles could potentially be adapted for the deuteration of side chains, although the direct use of a deuterated building block like epichlorohydrin-d5 remains the more practical approach for synthesizing this compound.
Synthesis Utilizing Pre-Deuterated Building Blocks
The synthesis of this compound can be efficiently achieved by employing building blocks that have been deuterated prior to their assembly into the final molecular framework. This strategy offers a high degree of control over the location and level of deuterium incorporation. The primary retrosynthetic disconnection of the target molecule points to two key precursors: a deuterated 4-hydroxycarbazole moiety and a deuterated three-carbon epoxide unit.
One of the most common approaches for the non-deuterated analogue involves the condensation of 4-hydroxycarbazole with epichlorohydrin. jocpr.com For the deuterated variant, this would involve either a deuterated 4-hydroxycarbazole or a deuterated epichlorohydrin. The synthesis often starts with the deuteration of a suitable precursor molecule. For instance, carbazole substructures can be effectively deuterated using methods like ruthenium nanocatalysis with deuterium gas (D₂) as the isotopic source. researchgate.net This allows for the preparation of a deuterated 4-hydroxycarbazole building block.
Alternatively, the deuterium atoms can be introduced via the epichlorohydrin-d5 component. The synthesis would proceed by the reaction of 4-hydroxycarbazole with epichlorohydrin-d5 in the presence of a base. This nucleophilic substitution, followed by intramolecular cyclization, directly installs the deuterated epoxypropoxy side chain onto the carbazole scaffold. The use of pre-labeled building blocks is a cornerstone in the synthesis of isotopically labeled compounds, including deuterated active pharmaceutical ingredients (APIs). zeochem.comenamine.net
| Pre-Deuterated Building Block | Synthetic Advantage | Relevant Synthetic Methods |
| 4-Hydroxycarbazole-dx | Allows for deuteration on the stable aromatic core. | Catalytic Hydrogen-Deuterium exchange (e.g., Ru nanocatalysis). researchgate.net |
| Epichlorohydrin-d5 | Directly introduces the deuterated C₃ side chain. | Reaction with 4-hydroxycarbazole under basic conditions. |
| Deuterated Allyl Halide | Used to form a deuterated allylic ether precursor for subsequent epoxidation. | Williamson ether synthesis with 4-hydroxycarbazole. |
Epoxidation of Deuterium-Labeled Precursors
A critical step in the synthesis of this compound is the formation of the oxirane (epoxide) ring. This is typically accomplished through the epoxidation of a deuterium-labeled allylic precursor, which is synthesized beforehand. A common precursor is 4-(allyloxy-d5)carbazole, formed by reacting 4-hydroxycarbazole with a deuterated allyl halide.
Regioselective and Stereoselective Epoxidation Reactions
The epoxidation of the allylic double bond must be highly regioselective, targeting only the alkene functionality without affecting the aromatic carbazole ring. Furthermore, as the final product is often a precursor for chiral drugs like Carvedilol (B1668590), achieving high stereoselectivity is paramount. google.com The (S)-enantiomer of the corresponding non-deuterated epoxide is known to be the biologically active precursor.
Directed epoxidation reactions are often employed to control the stereochemical outcome. The presence of a nearby hydroxyl group, as in an allylic alcohol, can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to a specific diastereomer. cdnsciencepub.comwikipedia.org While the immediate precursor for this compound is an allylic ether, strategies that proceed through a chiral allylic alcohol intermediate can be used to set the desired stereochemistry before etherification and epoxidation.
Enzymatic and asymmetric catalytic reactions are also powerful tools for achieving high enantioselectivity. google.com For instance, the Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. wikipedia.org The stereochemistry of the epoxide can significantly influence the regioselectivity of subsequent reactions. nih.gov
Reaction Conditions and Oxidizing Agent Selection
The choice of oxidizing agent and reaction conditions is crucial for a successful epoxidation, influencing both yield and stereoselectivity. A variety of oxidizing systems are available for this transformation.
Common Oxidizing Agents and Systems:
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for epoxidation. For allylic alcohols, the stereoselectivity can be influenced by hydrogen bonding between the alcohol and the peroxy acid. wikipedia.org
Metal-catalyzed oxidations: Vanadium complexes, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], in combination with an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP), are highly effective for the directed epoxidation of allylic alcohols, often showing excellent syn-selectivity. cdnsciencepub.comwikipedia.org Molybdenum-based catalysts are also used. cdnsciencepub.com
Ketone-Dioxirane Systems: Dioxiranes, generated in situ from a ketone (e.g., acetone) and an oxidant like Oxone®, are powerful and can be used for stereoselective epoxidations of allylic ethers. oup.com
The selection of the solvent, temperature, and pH are also critical parameters that must be optimized to maximize the efficiency and selectivity of the epoxidation reaction and to minimize potential side reactions.
| Oxidizing System | Typical Substrate | Key Features |
| m-CPBA | Alkenes, Allylic Alcohols | Readily available; stereodirection by hydrogen bonding. wikipedia.org |
| VO(acac)₂ / TBHP | Allylic Alcohols | High syn-diastereoselectivity; rate acceleration with allylic alcohols. cdnsciencepub.comwikipedia.org |
| Ketone / Oxone® | Alkenes, Allylic Ethers | Forms reactive dioxiranes in situ; effective for stereoselective epoxidation. oup.com |
| Sharpless Asymmetric Epoxidation | Allylic Alcohols | Provides high enantioselectivity for chiral epoxides. wikipedia.org |
Advanced Purification and Isolation Techniques for Deuterated Chemical Intermediates
The purification and isolation of this compound and its preceding deuterated intermediates are critical for ensuring the high purity required for their intended applications, particularly in pharmaceutical and metabolic research. The presence of impurities can affect the outcome of subsequent synthetic steps or biological assays. jocpr.com
Standard purification methods such as column chromatography, crystallization, and distillation are employed. However, given the specialized nature and often high value of deuterated compounds, techniques are optimized to maximize recovery and purity. For the non-deuterated analogue, 4-(2,3-epoxypropoxy) carbazole, processes have been developed to isolate the product directly as a solid from the reaction mixture, which avoids tedious solvent extractions and potential degradation during solvent recovery. google.com
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of highly pure deuterated compounds. For intermediates that are solids, recrystallization is a common and effective method to remove impurities. The choice of solvent for recrystallization is critical and is determined empirically to provide high recovery of the pure compound.
To ensure the structural integrity and isotopic enrichment of the final product and intermediates, rigorous analytical characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com These methods confirm the position and extent of deuterium incorporation and quantify any remaining impurities.
Advanced Spectroscopic and Spectrometric Characterization of 4 2,3 Epoxypropoxy D5 Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds such as 4-(2,3-Epoxypropoxy-d5)carbazole, a combination of proton (¹H), deuterium (B1214612) (²H), and quantitative NMR (qNMR) techniques offers a complete picture of its structure and isotopic composition.
¹H NMR for Proton Signal Analysis and Integration
¹H NMR spectroscopy is fundamental for verifying the successful synthesis of the carbazole (B46965) backbone and the epoxypropoxy moiety. By comparing the spectrum of the deuterated compound with its non-deuterated counterpart, the sites of deuteration can be inferred by the absence of corresponding proton signals.
In the ¹H NMR spectrum of the non-deuterated 4-(2,3-Epoxypropoxy)carbazole (B193025), characteristic signals are observed for the aromatic protons of the carbazole ring system, typically in the range of δ 7.2–8.1 ppm. The protons of the epoxypropoxy group exhibit distinct signals, with the methylene (B1212753) protons adjacent to the oxygen of the carbazole ring (carbazole-O-CH₂) appearing around δ 4.85 ppm and the epoxy CH₂ protons resonating between δ 3.15 and δ 3.45 ppm.
For this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete disappearance of the signals corresponding to the deuterated positions within the epoxypropoxy group. The integration of the remaining proton signals, particularly those on the carbazole ring, relative to a known internal standard, can provide initial insights into the isotopic enrichment.
Table 1: Illustrative ¹H NMR Data Comparison
| Proton Assignment | Expected Chemical Shift (δ ppm) in 4-(2,3-Epoxypropoxy)carbazole | Expected Observation in this compound |
| Aromatic Protons | 7.2 - 8.1 | Unchanged |
| Carbazole-O-CH₂ | ~4.85 | Signal significantly reduced or absent |
| Epoxy CH | ~3.3 | Signal significantly reduced or absent |
| Epoxy CH₂ | ~3.15 - 3.45 | Signal significantly reduced or absent |
| NH Proton | Variable | Unchanged |
Note: The data in this table is illustrative and based on the analysis of the non-deuterated analog and general principles of NMR spectroscopy. Actual chemical shifts may vary based on solvent and experimental conditions.
²H NMR for Direct Deuterium Signal Detection and Positional Information
While ¹H NMR provides indirect evidence of deuteration through signal disappearance, ²H NMR (Deuterium NMR) allows for the direct observation of the deuterium nuclei. This technique definitively confirms the presence of deuterium and provides information about the specific sites of labeling. scbt.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. lgcstandards.com
A ²H NMR spectrum of this compound would be expected to show peaks corresponding to the chemical shifts of the deuterons in the epoxypropoxy group. The presence of these signals provides unequivocal proof of successful deuteration at these positions. The resolution, although lower than in ¹H NMR, is generally sufficient to distinguish between different deuterated sites within the molecule.
Table 2: Expected ²H NMR Data for this compound
| Deuteron Assignment | Expected Chemical Shift (δ ppm) |
| Carbazole-O-CD₂ | ~4.85 |
| Epoxy CD | ~3.3 |
| Epoxy CD₂ | ~3.15 - 3.45 |
Note: This data is illustrative. Actual chemical shifts in ²H NMR are analogous to ¹H NMR but may have slight variations.
Quantitative NMR (qNMR) for Isotopic Abundance Determination
Quantitative NMR (qNMR) is a powerful method for determining the isotopic abundance with high precision. pharmaffiliates.com By using a certified internal standard, the concentration of the analyte can be accurately measured. In the context of this compound, a combination of ¹H and ²H qNMR can be employed to determine the exact level of deuterium incorporation.
In ¹H qNMR, the integral of a well-resolved signal from the non-deuterated portion of the molecule (e.g., an aromatic proton) is compared against the integral of a known amount of an internal standard. This allows for the quantification of the total amount of the carbazole compound. Subsequently, ²H qNMR can be used to quantify the amount of the deuterated species. The ratio of the concentrations determined by ²H and ¹H qNMR provides a precise measure of the isotopic abundance.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Confirmation
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to determine molecular weight and isotopic distribution with great accuracy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. sigmaaldrich.com For this compound, HRMS is used to confirm the molecular formula, C₁₅H₈D₅NO₂, by comparing the experimentally measured mass to the theoretically calculated mass. mdpi.com The high resolving power of HRMS also allows for the separation of the isotopic peaks, providing a visual representation of the deuterium distribution.
Table 3: Expected HRMS Data for this compound
| Ion | Calculated m/z | Expected Observed m/z |
| [M+H]⁺ | 245.1615 | Within a few ppm of the calculated value |
| [M+Na]⁺ | 267.1434 | Within a few ppm of the calculated value |
Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))
Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of synthesized compounds such as this compound. The choice of ionization technique is critical as it dictates the type of information that can be obtained, ranging from the molecular weight to detailed structural fragments. For carbazole derivatives, Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed, each providing complementary data.
Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte molecule, making it ideal for determining the molecular mass of the intact compound. In ESI-MS, ions are formed from solution, generally resulting in the observation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For carbazole-containing molecules, research has shown that two competing ionization processes can occur in the positive-ion mode: the formation of the expected protonated molecule [M+H]⁺ and the generation of a radical cation M⁺• through an oxidation process. nih.gov The relative abundance of these ions can be influenced by instrumental parameters and the compound's specific structure. nih.gov
For this compound, with a molecular formula of C₁₅H₈D₅NO₂ and a molecular weight of approximately 244.3 g/mol , ESI-MS would be expected to produce prominent ions corresponding to the deuterated molecule with a proton or other cations attached. scbt.com High-resolution mass spectrometry (HRMS) coupled with ESI would allow for the precise mass determination of the molecular ion, confirming its elemental composition and the presence of the five deuterium atoms.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule in the gas phase with high-energy electrons. This process imparts significant energy, leading to extensive fragmentation. While this often prevents the observation of a prominent molecular ion peak, the resulting fragmentation pattern provides a detailed "fingerprint" of the molecule's structure. For this compound, EI-MS would likely induce characteristic fragmentation patterns. The stability of the aromatic carbazole ring system would favor its retention as a charged fragment, while the deuterated epoxypropoxy side chain would be prone to cleavage.
The table below outlines the theoretically expected ions for this compound using these two techniques.
| Ionization Technique | Expected Ion Species | Approximate m/z | Information Provided |
| ESI | [M+H]⁺ | 245.3 | Molecular Weight Confirmation |
| ESI | [M+Na]⁺ | 267.3 | Molecular Weight Confirmation |
| ESI | M⁺• | 244.3 | Molecular Ion (Radical Cation) |
| EI | [M]⁺• | 244.3 | Molecular Ion |
| EI | [M - C₃H₂D₅O]⁺ | 182.1 | Loss of the epoxypropoxy-d5 side chain |
| EI | [C₁₂H₉N]⁺ | 167.1 | Carbazole Cation |
This is an interactive data table. Column headers can be used to sort the data.
Vibrational Spectroscopy for Deuterium Isotope Effect Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and confirming structural features of a molecule. For isotopically labeled compounds like this compound, it serves as a definitive tool to verify the site-specific incorporation of deuterium atoms due to the kinetic isotope effect. The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), results in a predictable shift of vibrational frequencies for bonds involving that atom. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. As the mass of deuterium is approximately twice that of hydrogen, the C-D bond stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an essential technique for confirming the presence of key functional groups. In the context of this compound, an IR spectrum provides a clear signature of its molecular structure. The spectrum of the non-deuterated analogue would show characteristic absorption bands for the N-H stretch of the carbazole ring, aromatic C-H stretches, the C-O-C ether linkage, and vibrations of the epoxide ring.
The primary utility of IR spectroscopy in analyzing the deuterated compound is to confirm the successful incorporation of the five deuterium atoms onto the epoxypropoxy group. This is achieved by observing the disappearance of the aliphatic C-H stretching bands and the appearance of new C-D stretching bands. The aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region. In the spectrum of this compound, these peaks would be absent and replaced by C-D stretching vibrations at a lower frequency, theoretically around 2100-2200 cm⁻¹. This distinct and predictable shift provides unambiguous evidence of deuteration.
The following table details the expected key vibrational frequency shifts.
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Functional Group |
| Aliphatic Stretching | 2850 - 3000 | ~2100 - 2200 | C-H vs C-D on propoxy chain |
| Aliphatic Bending | 1350 - 1470 | ~950 - 1050 | C-H vs C-D on propoxy chain |
| N-H Stretching | 3350 - 3450 | No Shift Expected | Carbazole N-H |
| Aromatic C-H Stretching | 3000 - 3100 | No Shift Expected | Carbazole C-H |
| C-O-C Asymmetric Stretch | 1070 - 1150 | Minor Shift Expected | Ether Linkage |
This is an interactive data table. Column headers can be used to sort the data.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic carbazole backbone, such as ring breathing modes, which involve symmetric expansion and contraction of the rings.
Similar to IR spectroscopy, the deuterium isotope effect is readily observable in the Raman spectrum. The C-H stretching and bending vibrations of the epoxypropoxy group that are Raman active will shift to lower wavenumbers upon deuteration to C-D bonds. The confirmation of deuteration via Raman spectroscopy involves identifying the disappearance of signals in the aliphatic C-H region and the emergence of new signals in the predicted C-D region. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, allowing for a confident assignment of its structure and isotopic labeling pattern, often supported by Density Functional Theory (DFT) calculations which can predict vibrational frequencies with high accuracy for carbazole derivatives. nih.govmdpi.com
The table below summarizes the expected effects of deuteration on the Raman spectrum.
| Vibrational Mode | Typical Raman Shift (C-H) (cm⁻¹) | Expected Raman Shift (C-D) (cm⁻¹) | Key Feature |
| Aliphatic C-H/C-D Stretch | Strong: 2850 - 3000 | New Bands: ~2100 - 2200 | Confirmation of deuteration |
| Aromatic Ring Breathing | ~1580 - 1620 | Minor Shift Expected | Carbazole Core Structure |
| Aromatic C-H Stretch | Strong: 3000 - 3100 | No Shift Expected | Unlabeled Carbazole Ring |
| Epoxide Ring Breathing | ~1250 | Minor Shift Expected | Epoxy Functional Group |
This is an interactive data table. Column headers can be used to sort the data.
Mechanistic Investigations Utilizing 4 2,3 Epoxypropoxy D5 Carbazole
Elucidation of Reaction Pathways and Intermediate Formation
The presence of deuterium (B1214612) atoms at known positions within the 4-(2,3-Epoxypropoxy-d5)carbazole molecule allows it to be used as a tracer to follow the fate of the epoxypropoxy group through various chemical transformations.
Deuterium labeling is a well-established technique for elucidating reaction mechanisms. researchgate.netchemicalbook.com In reactions involving this compound, the five deuterium atoms on the glycidyl (B131873) group act as markers. By analyzing the position of these deuterium atoms in the products and any isolated intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can deduce the sequence of bond-forming and bond-breaking events.
For instance, in the synthesis of Carvedilol (B1668590), where the epoxide ring of 4-(2,3-Epoxypropoxy)carbazole (B193025) is opened by an amine, tracking the d5-label would confirm that the epoxypropoxy skeleton remains intact and is incorporated into the final product structure. If scrambling of the deuterium labels were observed, it might suggest the presence of unexpected side reactions or rearrangement pathways. chemicalbook.com
While the primary reaction of the epoxypropoxy group is ring-opening, the potential for intramolecular rearrangements can also be investigated using this compound. openochem.org A hypothetical acid-catalyzed rearrangement could involve the migration of a hydride (or deuteride) from the propyl chain. By starting with a known deuterium substitution pattern, the mechanism of such a rearrangement can be confirmed or refuted by locating the positions of the deuterium atoms in the rearranged product. The absence of deuterium scrambling would indicate that the C-D bonds were not broken during the rearrangement process, providing clear evidence for the operative mechanism.
A plausible reaction to study would be the acid-catalyzed ring-opening of the epoxide. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. pressbooks.pub The reaction can proceed through a mechanism with SN1 or SN2 characteristics, depending on the substitution pattern of the epoxide. libretexts.orgfiveable.me For this compound, the carbons of the epoxide are primary and secondary. In an acid-catalyzed reaction with a nucleophile (e.g., methanol), the attack could occur at either the more substituted (C2) or less substituted (C1) carbon of the original epoxide ring. Tracking the final position of the d5-labeled fragment would elucidate the preferred reaction pathway.
Kinetic Isotope Effect (KIE) Studies
The most powerful application of this compound in mechanistic studies is the measurement of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to the heavy isotopologue (containing deuterium), kH/kD. wikipedia.org It provides invaluable information about the rate-determining step of a reaction. princeton.edu
A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step. For C-D bonds, this effect is typically large, with kH/kD values ranging from 2 to 8. libretexts.orgopenochem.org In the case of this compound, a primary KIE would not be expected for typical epoxide ring-opening reactions, as the C-D bonds on the epoxypropoxy moiety are not directly broken.
A secondary KIE (SKIE) arises when the isotopically substituted bond is not broken in the rate-determining step but its environment changes between the reactant and the transition state. princeton.eduwikipedia.org These effects are smaller than primary KIEs but are highly informative.
α-Secondary KIE: This occurs when the isotope is on the carbon atom undergoing reaction (the α-carbon). For the epoxide ring-opening, the deuterium atoms on the C1 and C2 carbons of the epoxypropoxy group are α-deuteriums. A change in hybridization from sp3 (in the reactant epoxide) to a more sp2-like geometry (in an SN1-like transition state) or a trigonal bipyramidal sp2-like geometry (in an SN2 transition state) leads to a normal SKIE (kH/kD > 1), typically in the range of 1.1 to 1.4. openochem.orgwikipedia.org
β-Secondary KIE: This is observed when the isotope is on a carbon adjacent to the reacting center (the β-carbon). The deuterium atoms on the ether-linked methylene (B1212753) group (C3) are β to the C2 of the epoxide. β-SKIEs are often associated with hyperconjugation effects stabilizing a developing positive charge in the transition state.
In a hypothetical SN2 ring-opening of this compound at the less-hindered C1 carbon, the deuterium atoms at C1 and C2 would exhibit α- and β-SKIEs, respectively. The magnitude of these effects can provide insight into the structure of the transition state.
| Deuterated Position | Type of SKIE | Expected kH/kD Range | Mechanistic Implication |
|---|---|---|---|
| C1-D, C2-D2 | α-SKIE | 1.10 - 1.25 | Indicates sp3 to sp2 rehybridization at the carbon being attacked in the transition state. |
| C3-D2 | β-SKIE | 1.05 - 1.15 | Suggests hyperconjugative stabilization of the transition state. |
The precise value of a secondary KIE can be correlated with the geometry of the transition state (TS). For SN2 reactions, a smaller α-SKIE suggests a "tighter" transition state where both the nucleophile and leaving group are more closely associated with the carbon atom. nih.gov Conversely, in an SN1-like reaction, a larger α-SKIE approaching the maximum value indicates significant carbocation character at the transition state, as the carbon becomes nearly fully sp2 hybridized. wikipedia.org
By measuring the α-SKIE for the ring-opening of this compound under different conditions (e.g., acidic vs. basic), one can probe the SN1 vs. SN2 character of the transition state. An α-SKIE value closer to 1.0 would suggest an early transition state that closely resembles the sp3-hybridized reactant, while a larger value would point to a late, more product-like (or carbocation-like) transition state. nih.gov
Computational Chemistry and Theoretical Modeling
Experimental KIE studies are powerfully complemented by computational chemistry. researchgate.net Using methods like Density Functional Theory (DFT), the entire potential energy surface of a reaction can be mapped. rsc.org For the reactions of this compound, theoretical modeling can be employed to:
Optimize Geometries: Calculate the minimum energy structures of reactants, products, and intermediates.
Locate Transition States: Find the exact geometry of the transition state connecting reactants and products. blogspot.com This involves searching for a first-order saddle point on the potential energy surface.
Calculate Vibrational Frequencies: A key step for KIE calculations. From the frequencies of the C-H and C-D bonds in the ground state and the transition state, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the light and heavy isotopologues is the primary origin of the KIE. princeton.edu
Predict KIE Values: Using the calculated vibrational frequencies within the framework of transition state theory, both primary and secondary KIEs can be predicted. researchgate.net Comparing these theoretical KIEs with experimental values serves to validate the proposed mechanism and the calculated transition state structure. For example, a computational study could model the SN2 attack of a nucleophile on the epoxide ring, and the calculated α-SKIE could be compared to the experimental value to confirm the degree of bond-breaking and bond-making in the transition state. mdpi.com
| Parameter | Computational Model (e.g., B3LYP/6-31G*) | Experimental Result | Interpretation |
|---|---|---|---|
| α-SKIE (kH/kD) | 1.18 | 1.20 ± 0.02 | Good agreement validates the calculated SN2-like transition state with significant charge development. |
| Activation Energy (kcal/mol) | 15.2 | 14.8 ± 0.5 | Model accurately predicts the reaction barrier. |
By combining deuterium tracer studies, precise KIE measurements, and high-level computational modeling, the use of this compound allows for an exceptionally detailed and robust investigation into the mechanisms of its reactions.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 4-(2,3-epoxypropoxy)carbazole, DFT calculations are pivotal for optimizing its three-dimensional geometry, determining its most stable conformation, and understanding its electronic properties.
By calculating the electron distribution, DFT can predict key parameters such as bond lengths, bond angles, and dihedral angles. This structural optimization is the foundational step for further computational analyses, including the study of reaction mechanisms. For instance, DFT can be employed to model the geometries of reactants, transition states, and products, allowing researchers to map out the energy landscape of a reaction. nih.gov This provides a detailed understanding of the reaction pathway and helps in identifying rate-limiting steps. nih.gov
Table 1: Representative DFT-Calculated Structural Parameters for 4-(2,3-Epoxypropoxy)carbazole
| Parameter | Bond/Angle | Calculated Value (Illustrative) | Significance |
| Bond Length | C-N (carbazole) | 1.37 Å | Indicates the degree of electron delocalization in the carbazole (B46965) ring. |
| Bond Length | C-O (epoxide) | 1.45 Å | Relates to the reactivity of the epoxide ring. |
| Bond Angle | C-O-C (ether linkage) | 118.5° | Influences the overall shape and flexibility of the side chain. |
| Dihedral Angle | C-C-O-C (propoxy chain) | 175° | Determines the orientation of the epoxy group relative to the carbazole ring. |
Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its potential applications in electronic and optoelectronic devices. A smaller energy gap generally implies higher reactivity and easier electronic transitions.
Table 2: Illustrative Electronic Properties of 4-(2,3-Epoxypropoxy)carbazole from DFT Calculations
| Property | Calculated Value (Illustrative) | Implication |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Influences chemical reactivity and optical properties. |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. Although specific MD studies on this compound are not widely published, this technique is extensively used for related carbazole systems to understand their dynamic behavior and interactions.
MD simulations can model how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. A key feature of this compound is its reactive epoxy group, which can form covalent bonds with nucleophilic sites. MD simulations can be employed to study the non-covalent interactions that precede the covalent bond formation, providing insights into the binding affinity and orientation of the molecule within a specific environment.
For instance, in the context of drug design, MD simulations can be used to study the binding of a carbazole derivative to a target protein. The simulation can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. This information is invaluable for the rational design of more potent and selective therapeutic agents.
Table 3: Potential Applications of MD Simulations for this compound
| Simulation Focus | Research Insight |
| Solvation Analysis | Understanding how the molecule interacts with different solvents, which can affect its solubility and reactivity. |
| Conformational Sampling | Exploring the different shapes the molecule can adopt and their relative stabilities, which is crucial for understanding its biological activity. |
| Binding to Biological Targets | Simulating the interaction with proteins or nucleic acids to predict binding modes and affinities, aiding in drug discovery. |
| Material Property Prediction | In the context of materials science, simulating the aggregation and packing of molecules to predict properties of the bulk material. |
Role As an Analytical Internal Standard in Quantitative Chemical Research
Principles of Quantitative Analysis Using Stable Isotope Labeled Internal Standards (SIL-IS)
Quantitative analysis in complex matrices, such as biological fluids, is often hampered by variations in sample preparation and instrumental response. The use of a stable isotope-labeled internal standard (SIL-IS), like 4-(2,3-Epoxypropoxy-d5)carbazole, is a widely accepted strategy to correct for these variabilities. musechem.comscispace.comkcasbio.com An SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.com
The fundamental principle is that the SIL-IS is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. lgcstandards.com By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. musechem.com The concentration of the analyte is then determined by comparing its response to the known concentration of the internal standard. clearsynth.com This approach significantly improves the accuracy and precision of quantitative measurements. musechem.comscispace.com
Advantages of Deuterium Labeling for Internal Standard Development
Deuterium (²H or D) is a commonly used stable isotope for labeling internal standards due to several advantages. acs.org The primary benefit is the ability to easily distinguish the internal standard from the analyte of interest using mass spectrometry due to their mass difference. clearsynth.com This mass difference, however, should be sufficient to prevent isotopic crosstalk but not so large as to cause significant changes in chemical properties. bris.ac.uk
Deuterium-labeled compounds, like this compound, are often more readily available and less expensive to synthesize compared to their ¹³C or ¹⁵N counterparts. bris.ac.ukacanthusresearch.com The introduction of deuterium atoms into a molecule can sometimes lead to a slight change in its physicochemical properties, such as lipophilicity, which may cause a small shift in chromatographic retention time. waters.com This phenomenon, known as the "isotope effect," can be both an advantage and a disadvantage. While it allows for the chromatographic separation of the analyte and the internal standard, it can also lead to differential matrix effects if the co-elution is not complete. waters.commyadlm.org
Minimizing Matrix Effects and Enhancing Accuracy in Complex Samples
Matrix effects are a major challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.comsigmaaldrich.com SIL-IS, such as this compound, are highly effective in compensating for these matrix effects. kcasbio.comclearsynth.com Because the SIL-IS and the analyte have nearly identical chemical properties, they are affected by matrix interferences in the same way. chromatographyonline.com
For optimal correction of matrix effects, it is crucial that the analyte and its deuterated internal standard co-elute perfectly from the liquid chromatography column. bris.ac.ukchromatographyonline.com Incomplete co-elution can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, which can compromise the accuracy of the quantification. waters.comchromatographyonline.com Therefore, careful optimization of the chromatographic conditions is essential to ensure complete overlap of the analyte and internal standard peaks. bris.ac.uk
Methodological Development in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The use of this compound as an internal standard necessitates the development of robust and validated LC-MS/MS methods. This involves optimizing the chromatographic separation, utilizing specific mass spectrometric detection modes, and validating the assay according to established guidelines.
Optimization of Chromatographic Separation for Labeled Analytes
The goal of chromatographic optimization is to achieve a good separation of the analyte from other matrix components while ensuring co-elution with its deuterated internal standard. acs.orgbris.ac.uk This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). The choice of the stationary phase (e.g., C18 column) and the mobile phase composition are critical parameters that are adjusted to achieve the desired separation. rjptonline.orglibretexts.org
As mentioned earlier, the deuterium isotope effect can cause a slight retention time difference between the analyte and the deuterated internal standard. waters.com While sometimes this separation is minimal, in other cases, it can be significant enough to require careful chromatographic tuning to ensure the peaks overlap. bris.ac.ukchromatographyonline.com This might involve adjusting the mobile phase gradient, flow rate, or even selecting a column with different selectivity. libretexts.orgacs.org
Multiple Reaction Monitoring (MRM) for Targeted Quantification
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry (MS/MS) that is ideally suited for quantitative analysis using SIL-IS. bris.ac.ukyoutube.com In an MRM experiment, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer.
This process creates a highly specific transition (precursor ion → product ion) for both the analyte and the internal standard. For example, in the analysis of Carvedilol (B1668590) using this compound as the internal standard, specific MRM transitions would be established for both compounds. The instrument would be programmed to switch between these transitions during the chromatographic run, allowing for simultaneous detection and quantification. The high specificity of MRM minimizes interference from other compounds in the matrix, leading to improved signal-to-noise ratios and lower limits of quantification. youtube.com
The table below illustrates hypothetical MRM transitions for Carvedilol and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | [Value] | [Value] |
| This compound | [Value] | [Value] |
Note: The specific m/z values would be determined during method development.
Assay Validation Parameters for Deuterated Standards
Before a quantitative LC-MS/MS method using a deuterated internal standard can be used for routine analysis, it must undergo a thorough validation process to ensure its reliability. acs.orgbris.ac.uk Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. rjptonline.org
Accuracy: The closeness of the measured concentration to the true concentration. rjptonline.org
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV). researchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. myadlm.org
Recovery: The efficiency of the extraction procedure. researchgate.net
Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions. rjptonline.org
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods. kcasbio.comrjptonline.org
The following table summarizes typical acceptance criteria for assay validation parameters.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Stability | Analyte concentration within ±15% of the initial concentration |
Application in High-Throughput Quantitative Analytical Methodologies
The chemical compound this compound serves a critical role as an analytical internal standard, particularly in the realm of high-throughput quantitative research. Its application is most prominent in bioanalytical methods that require the precise quantification of its non-deuterated analogue, carvedilol, and related compounds from complex biological matrices. The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based assays. nih.gov
In high-throughput environments, such as those found in pharmaceutical development and clinical research, speed, accuracy, and robustness of analytical methods are paramount. researchgate.net Methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity, selectivity, and speed. asianpubs.org In these sophisticated analytical techniques, this compound is introduced into samples at a known concentration at an early stage of the sample preparation process.
The fundamental principle behind its use lies in its near-identical physicochemical properties to the analyte of interest (the non-deuterated form). nih.gov It behaves similarly during sample extraction, cleanup, and chromatographic separation, and exhibits analogous ionization characteristics in the mass spectrometer's ion source. However, due to the five deuterium atoms, it has a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate it from the target analyte. nih.gov This distinction is crucial for accurate quantification.
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that may occur during the analytical process, such as loss of sample during extraction, fluctuations in injection volume, or ion suppression/enhancement (matrix effects), can be effectively compensated for. nih.govwalshmedicalmedia.com This normalization process significantly enhances the precision and accuracy of the quantitative results, which is a critical requirement for regulatory submissions and clinical decision-making. nih.gov
Research has demonstrated that the use of deuterated internal standards substantially improves the performance of high-throughput bioanalytical methods. For instance, in the quantification of carvedilol in human plasma, methods employing a deuterated internal standard have shown excellent linearity and reproducibility. nih.gov While a specific study detailing the use of this compound was not available, the data presented in studies using other deuterated carvedilol standards provide a clear indication of the expected performance. These studies often report a wide linear dynamic range and low limits of quantification, making them suitable for pharmacokinetic and bioequivalence studies where analyte concentrations can vary significantly. nih.gov
A potential challenge with deuterated standards is the possibility of a slight difference in retention time compared to the analyte, known as the "isotope effect," which in some cases can lead to differential ion suppression and affect accuracy. nih.gov However, with modern ultra-high-performance liquid chromatography (UHPLC) systems, chromatographic separation can be optimized to minimize this effect. nih.gov
The following interactive data tables showcase typical research findings from studies employing deuterated internal standards for the quantification of carvedilol, illustrating the high level of precision and accuracy achieved.
Table 1: Representative Chromatographic and Mass Spectrometric Parameters for Carvedilol Analysis using a Deuterated Internal Standard
| Parameter | Analyte (Carvedilol) | Internal Standard (Deuterated Carvedilol) |
| Chromatographic Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) nih.gov | UPLC C18 (50 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Acetonitrile-4.0 mM ammonium (B1175870) formate, pH 3.0 with 0.1% formic acid (78:22, v/v) nih.gov | Acetonitrile-4.0 mM ammonium formate, pH 3.0 with 0.1% formic acid (78:22, v/v) nih.gov |
| Flow Rate | 0.3 mL/min researchgate.net | 0.3 mL/min researchgate.net |
| Retention Time | ~1.75 min researchgate.net | Slightly different from analyte nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Positive Electrospray Ionization (ESI+) nih.gov |
| MRM Transition (m/z) | 407.1 → 100.1 | (Varies based on deuteration) |
Table 2: Typical Validation Parameters for a High-Throughput LC-MS/MS Assay for Carvedilol using a Deuterated Internal Standard
| Validation Parameter | Result | Reference |
| Concentration Range | 0.05-50 ng/mL | nih.gov |
| Linearity (r²) | > 0.99 | walshmedicalmedia.com |
| Intra-batch Precision (% CV) | 0.74 to 3.88 | nih.gov |
| Inter-batch Precision (% CV) | < 12.9 | researchgate.net |
| Accuracy | 96.4% to 103.3% | nih.gov |
| Recovery | 94% to 99% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | nih.gov |
Future Directions and Emerging Research Avenues for 4 2,3 Epoxypropoxy D5 Carbazole
Development of Novel Derivatization Strategies for Labeled Carbazole (B46965) Epoxides
The presence of a reactive epoxy ring on the carbazole scaffold is fundamental to its utility. The development of novel derivatization strategies for labeled carbazole epoxides like 4-(2,3-Epoxypropoxy-d5)carbazole is a promising area of research. The strained three-membered epoxy ring is susceptible to ring-opening reactions through nucleophilic attack. This reactivity allows for the synthesis of a wide array of derivatives.
Future work will likely focus on expanding the range of nucleophiles used in these ring-opening reactions. While amines, thiols, and alcohols are common, exploring reactions with other nucleophiles could lead to novel molecular structures with unique properties. Furthermore, developing regioselective ring-opening reactions is a key objective. researchgate.netresearchgate.net Controlling which carbon of the epoxide is attacked by the nucleophile is crucial for synthesizing specific isomers with desired functionalities. Microwave-assisted organic synthesis could also be explored to enhance reaction rates and yields for these derivatization reactions. researchgate.net The resulting deuterated carbazole derivatives could serve as advanced intermediates for the synthesis of complex molecules and as probes in mechanistic studies. chemicalbook.com
Exploration in Advanced Materials Science Research Methodologies
The unique properties of deuterated compounds make them invaluable tools in materials science. This compound, with its deuterium-labeled side chain, is well-suited for sophisticated analytical techniques used to probe the structure and dynamics of materials at the molecular level.
Applications in Neutron Scattering Studies of Polymeric Systems
Neutron scattering is a powerful technique for investigating the structure and dynamics of polymeric materials, and the use of deuterium (B1214612) labeling is central to its effectiveness. acs.org The significant difference in the neutron scattering lengths of hydrogen (protium) and its isotope deuterium creates a "contrast" that allows researchers to highlight specific components within a complex polymer system. acs.orgcambridge.orgosti.gov By selectively deuterating parts of a polymer chain or a blend component, scientists can effectively make those regions "visible" to neutrons, which would otherwise be indistinguishable. aip.org
Table 1: Neutron Scattering Lengths of Common Isotopes
| Isotope | Coherent Scattering Length (10⁻¹² cm) |
| Hydrogen (¹H) | -0.374 |
| Deuterium (²H) | 0.667 |
| Carbon (¹²C) | 0.665 |
| Oxygen (¹⁶O) | 0.580 |
| Nitrogen (¹⁴N) | 0.936 |
This table illustrates the significant difference in scattering length between hydrogen and deuterium, which is the basis for contrast variation in neutron scattering. cambridge.orgosti.gov
Investigation of Charge Transport Mechanisms in Organic Electronic Devices through Isotopic Labeling
Carbazole derivatives are widely used in organic electronics due to their excellent charge-transporting properties. google.comchemimpex.com They often serve as host materials in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics (OPVs). chemicalbook.comchemimpex.com Understanding the fundamental processes of charge transport in these devices is paramount for improving their efficiency and stability. nih.govmdpi.com
Isotopic labeling with deuterium offers a unique method to study these mechanisms. chemicalbook.com Replacing hydrogen with deuterium in organic semiconductors can subtly influence the vibrational modes of the molecules, which in turn can affect charge mobility. researchgate.net By selectively deuterating specific positions in a molecule like this compound, researchers can investigate how different parts of the molecule contribute to charge transport. nih.gov For example, deuterating the side chain allows for the study of its role in molecular packing and intermolecular interactions, which are critical for efficient charge hopping between molecules. patsnap.com
Furthermore, deuterium substitution has been shown to enhance the operational lifetime of OLEDs. zeochem.comacs.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the deuterated molecules more resistant to degradation processes that can occur during device operation. researchgate.net Studying the degradation pathways of devices incorporating this compound and its derivatives can provide valuable insights into the mechanisms that limit device lifetime and guide the design of more robust materials. nih.gov
Advancements in Deuteration Technologies and Synthesis Efficiency
The broader application of deuterated compounds like this compound is often limited by the cost and complexity of their synthesis. Therefore, advancements in deuteration technologies are crucial for making these valuable research tools more accessible.
Continuous Flow Deuteration Techniques
Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds, offering advantages in terms of efficiency, safety, and scalability over traditional batch processes. researchgate.netansto.gov.au In a flow system, reagents are continuously pumped through a reactor, often a heated tube packed with a catalyst. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. ansto.gov.au
For the synthesis of deuterated carbazoles, flow methods using D₂O as the deuterium source and a heterogeneous catalyst, such as platinum on carbon, have shown promise. researchgate.net This approach could be adapted for the large-scale production of deuterated carbazole precursors needed for the synthesis of this compound. The development of more active and selective catalysts for hydrogen-deuterium exchange in flow reactors is an active area of research. researchgate.net The ability to perform these reactions safely at higher temperatures and pressures in a flow system can significantly accelerate the deuteration process. researchgate.netansto.gov.au
Table 2: Comparison of Batch vs. Continuous Flow Deuteration
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Limited, requires larger vessels | Easily scalable by extending run time |
| Safety | Handling of large quantities of reagents | Smaller volumes at any given time, improved heat transfer |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |
| Efficiency | Can be lower due to side reactions and workup | Often higher yields and selectivity, reduced waste |
| Catalyst Handling | Often requires separation after reaction | Catalyst is packed in a cartridge, easy to reuse/replace |
This table highlights the key advantages of continuous flow processing for chemical synthesis, including deuteration reactions. researchgate.netansto.gov.auresearchgate.net
Chemoenzymatic Approaches to Site-Specific Isotopic Labeling
For complex molecules, achieving site-specific isotopic labeling can be a significant synthetic challenge. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful solution. nih.govnih.gov Enzymes can catalyze reactions at specific sites on a molecule with a high degree of precision that is often difficult to achieve with traditional chemical methods. bongerlab.com
In the context of labeled carbazole derivatives, enzymes could be used to introduce or modify functional groups on the carbazole core or the side chain with high regioselectivity. For example, an enzyme could be used to selectively hydroxylate a specific position on the carbazole ring, which could then be chemically converted to other functional groups. While direct enzymatic synthesis of this compound is not yet established, the development of new biocatalysts and the engineering of existing enzymes to accept modified substrates are rapidly expanding the scope of this technology. acs.org This approach holds the potential to create novel, precisely labeled carbazole building blocks for a variety of research applications, from mechanistic studies in biology to the development of advanced materials. nih.govnih.gov
Q & A
Q. How can researchers leverage carbazole’s electron-donating properties to design dual-function materials (e.g., hole-transporting + emissive) for OLEDs?
- Methodology :
- Molecular hybridization : Conjugate carbazole with triarylamine moieties to enhance hole mobility.
- Dual-layer device architecture : Use carbazole derivatives as both hole-transport and emissive layers.
- Performance metrics : Quantify external quantum efficiency (EQE) and luminance using standardized OLED testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
